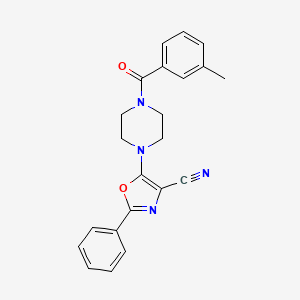

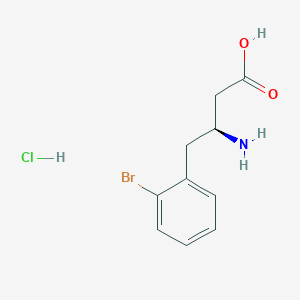

![molecular formula C21H14F3NO2 B2483844 2-naphtho[2,1-b]furanyl-N-[4-(trifluoromethyl)phenyl]acetamide CAS No. 881437-76-9](/img/structure/B2483844.png)

2-naphtho[2,1-b]furanyl-N-[4-(trifluoromethyl)phenyl]acetamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

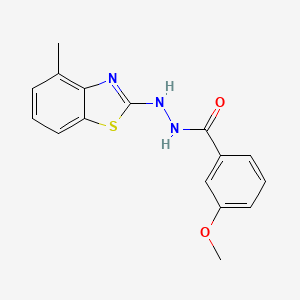

The compound “2-naphtho[2,1-b]furanyl-N-[4-(trifluoromethyl)phenyl]acetamide” is a complex organic molecule. It contains a naphthofuran moiety, which is a polycyclic aromatic system with a furan ring fused to a naphthalene . It also has a trifluoromethyl group attached to a phenyl ring, which is then linked to the naphthofuran via an acetamide group .

Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple aromatic rings and the trifluoromethyl group. The naphthofuran and phenyl rings are likely to contribute to the compound’s rigidity, while the trifluoromethyl group could introduce some electronic and steric effects .Chemical Reactions Analysis

The reactivity of this compound would depend on the specific conditions and reagents used. The naphthofuran ring might undergo electrophilic aromatic substitution reactions, while the acetamide group could be involved in various nucleophilic substitution or condensation reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. For example, the presence of the trifluoromethyl group could increase its lipophilicity, which might affect its solubility and distribution in the body .Aplicaciones Científicas De Investigación

Antimicrobial Activity

The compound has been investigated for its antimicrobial properties. Researchers have synthesized derivatives of 2-(naphtho[2,1-b]furan-2-yl)-N-(4-(trifluoromethyl)phenyl)acetamide and evaluated their effectiveness against various microorganisms. These derivatives may serve as potential candidates for developing new antimicrobial agents .

Antifungal Activity

Similar to its antimicrobial properties, the compound has shown promise as an antifungal agent. Studies have explored its efficacy against fungal strains such as Aspergillus niger and Curvularia lunata . Further research could lead to the development of novel antifungal drugs.

Biological Activities

The compound’s pharmacological profile extends beyond antimicrobial effects. It has demonstrated activities such as anticonvulsant, anti-inflammatory, analgesic, and antipyretic properties . These findings suggest potential therapeutic applications in treating various conditions.

1,3,4-Oxadiazole Derivatives

Researchers have synthesized 1,3,4-oxadiazole derivatives from this compound. These derivatives exhibit diverse biological activities, including antitumor, antiviral, and anticonvulsant effects . The 1,3,4-oxadiazole scaffold is valuable in drug discovery due to its versatility.

Condensed Pharmaceutical Chemistry

The compound’s unique structure, incorporating both naphthofuran and 1,3,4-oxadiazole moieties, makes it an interesting target for condensed pharmaceutical chemistry. Scientists have explored its reactivity, synthesis, and structural characterization . Understanding its behavior in condensed forms can guide drug design.

Propiedades

IUPAC Name |

2-benzo[e][1]benzofuran-1-yl-N-[4-(trifluoromethyl)phenyl]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H14F3NO2/c22-21(23,24)15-6-8-16(9-7-15)25-19(26)11-14-12-27-18-10-5-13-3-1-2-4-17(13)20(14)18/h1-10,12H,11H2,(H,25,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WDDBTFOZWABWST-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC3=C2C(=CO3)CC(=O)NC4=CC=C(C=C4)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H14F3NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

369.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-naphtho[2,1-b]furanyl-N-[4-(trifluoromethyl)phenyl]acetamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-fluoro-4-(3-isopropylphenyl)-4H-benzo[b][1,4]thiazine-2-carbonitrile 1,1-dioxide](/img/structure/B2483773.png)

![N-cyclohexyl-2-((6-(3-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide](/img/structure/B2483774.png)

![N-cyclohexyl-2-{[3-(2,5-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-methylacetamide](/img/structure/B2483781.png)

![methyl (Z)-3-(2-aminoanilino)-2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-2-propenoate](/img/structure/B2483782.png)